molecular formula C9H10N2O3 B1296022 N-(1,3-benzodioxol-5-ylmethyl)urea CAS No. 65609-28-1

N-(1,3-benzodioxol-5-ylmethyl)urea

Cat. No. B1296022
CAS RN: 65609-28-1
M. Wt: 194.19 g/mol
InChI Key: HDXQGGUSJKXTNQ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)urea, also known as BDMU, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. BDMU is a urea derivative that has been synthesized using different methods.

Mechanism of Action

N-(1,3-benzodioxol-5-ylmethyl)urea exerts its effects by inhibiting the activity of certain enzymes in the body. One of the enzymes that this compound inhibits is carbonic anhydrase. Carbonic anhydrase is an enzyme that plays a role in various physiological processes, including acid-base balance and respiration. By inhibiting the activity of carbonic anhydrase, this compound can affect these physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis or cell death. This compound has also been shown to have neuroprotective effects by inhibiting the activity of certain enzymes in the brain. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation.

Advantages and Limitations for Lab Experiments

N-(1,3-benzodioxol-5-ylmethyl)urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. This compound is also soluble in various solvents, which makes it easy to use in experiments. However, there are some limitations to using this compound in lab experiments. This compound can be toxic at high concentrations, which can limit its use in certain experiments. In addition, this compound can react with other compounds in the body, which can affect its activity.

Future Directions

There are several future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)urea. One direction is to further investigate its anticancer properties and to develop this compound-based drugs for cancer treatment. Another direction is to study the neuroprotective effects of this compound and to develop this compound-based drugs for the treatment of neurological disorders. In addition, further studies are needed to investigate the biochemical and physiological effects of this compound and to determine its potential applications in other fields.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)urea has been studied for its potential applications in various fields. One of the applications of this compound is in the field of cancer research. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. This compound has also been studied for its potential applications in the field of neuroscience. Studies have shown that this compound can inhibit the activity of certain enzymes in the brain, which can lead to neuroprotective effects.

properties

IUPAC Name

1,3-benzodioxol-5-ylmethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c10-9(12)11-4-6-1-2-7-8(3-6)14-5-13-7/h1-3H,4-5H2,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXQGGUSJKXTNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90984183
Record name N-[(2H-1,3-Benzodioxol-5-yl)methyl]carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90984183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65609-28-1
Record name NSC121312
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121312
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[(2H-1,3-Benzodioxol-5-yl)methyl]carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90984183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

61.5 ml of 5N HCl was added within 30 minutes to a stirred emulsion of 38.51 ml (300 mM) of 97% piperonylamine and 20.40 g of sodium cyanate in 500 ml of water. After stirring overnight the foamy solid is collected, dried, suspended in 500 ml of ether and collected again: 52.57 g (90.2%) of urea with a melting point of 183-84° C.
Name
Quantity
61.5 mL
Type
reactant
Reaction Step One
Quantity
38.51 mL
Type
reactant
Reaction Step One
Name
sodium cyanate
Quantity
20.4 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

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